Product packaging for Phorbol triacetate(Cat. No.:CAS No. 19891-05-5)

Phorbol triacetate

Cat. No.: B027761
CAS No.: 19891-05-5
M. Wt: 490.5 g/mol
InChI Key: LASMKIAVFGUYEG-SNMHUSDHSA-N
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Description

Contextualization within the Tigliane (B1223011) Diterpene Family in Research

Phorbol (B1677699) triacetate is a derivative of phorbol, which is the flagship member of the tigliane family of diterpenes. nih.gov Tigliane diterpenoids are a class of natural products characterized by a shared tricyclic 5-7-6 ring system, often with a cyclopropane (B1198618) ring fused to the 7-membered ring, forming a tetracyclic core. lookchem.comnih.gov These compounds are predominantly found in plants of the Euphorbiaceae and Thymelaeaceae families. lookchem.comnih.govmdpi.com The tigliane skeleton is typically highly oxygenated, with hydroxyl groups often present at positions such as 4, 9, 12, 13, and 20. nih.gov Phorbol triacetate is a specific ester of phorbol, where three hydroxyl groups on the phorbol core are esterified with acetate (B1210297) groups.

Research into tigliane diterpenes has revealed a wide array of biological activities, including effects on protein kinase C (PKC) signaling, inflammatory responses, and potential antiviral and anticancer properties. nih.govlookchem.comnih.govmdpi.com The diverse biological profiles of these compounds are often attributed to variations in the esterification pattern and other structural modifications on the core tigliane skeleton. nih.govnih.gov

Historical Perspectives on Phorbol Ester Investigations and this compound's Role

The study of phorbol esters has a rich history, stemming from investigations into the biological effects of croton oil, derived from the seeds of Croton tiglium. nih.govwikipedia.orgebi.ac.uk Croton oil was recognized for its irritant and co-carcinogenic properties. journals.co.za Phorbol was first isolated in 1934 through the hydrolysis of croton oil, and its complex structure was subsequently determined in 1967. wikipedia.org

Phorbol esters, including various acetylated derivatives of phorbol, became pivotal tools in chemical biology due to their potent biological activities, notably their ability to activate protein kinase C (PKC). nih.govnih.govwikipedia.orgtaylorandfrancis.com This activation mimics the action of endogenous diacylglycerols, which are natural activators of PKC. nih.govwikipedia.orgtaylorandfrancis.com The investigation of how different phorbol esters interact with PKC and other cellular targets has been central to understanding signal transduction pathways. nih.govtaylorandfrancis.comontosight.ai

While 12-O-tetradecanoylphorbol 13-acetate (TPA, also known as PMA) is one of the most widely studied and potent phorbol esters used in research, other derivatives like this compound have also played a role in these historical investigations. nih.govnih.govwikipedia.org Studies comparing the biological activities of various phorbol esters with different esterification patterns have provided insights into the structure-activity relationships within this class of compounds. nih.govontosight.aiaacrjournals.orgbiologists.com For instance, early research compared the effects of different phorbol esters, including this compound, on cellular responses like shape change in lymphocytes, contributing to the understanding of which structural features are important for activity. biologists.com

This compound has also been involved in studies exploring chemical transformations of phorbol derivatives. For example, lumithis compound, a cage derivative of 4α-phorbol, was synthesized via ultraviolet irradiation of 4α-phorbol-12,13,20-triacetate, demonstrating photochemical reactions possible with these compounds. shd-pub.org.rs

This compound as a Reference Compound in Mechanistic Studies

In mechanistic studies, this compound has been utilized, although perhaps less frequently than highly potent activators like TPA or phorbol 12,13-dibutyrate (PDBu). nih.govbiologists.comresearchgate.net Its specific esterification pattern (acetates at positions 12, 13, and 20) provides a distinct structural variant within the phorbol ester family. sigmaaldrich.com

Studies comparing the effects of different phorbol esters on cellular processes often include compounds with varying degrees and positions of esterification to elucidate the role of these structural differences in biological activity. In this context, this compound can serve as a reference point or a comparative compound. For example, research investigating the induction of shape change in human blood lymphocytes by various phorbol esters found that this compound, unlike PMA, phorbol 12,13-didecanoate, and phorbol 12,13-dibutyrate, had no significant effect on inducing shape change. biologists.com This type of comparative data helps researchers understand which ester substitutions are critical for specific biological outcomes, positioning this compound as a compound useful for defining the structural requirements for activity in certain assays.

While highly active phorbol esters are often used to stimulate cellular pathways, compounds with lower or different activity profiles, such as this compound, are valuable for control experiments and for dissecting the specific interactions between phorbol esters and their cellular targets. Its use as a reference compound contributes to the broader understanding of how the structure of phorbol esters dictates their affinity for and activation of proteins like PKC and other potential receptors. nih.govontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O9 B027761 Phorbol triacetate CAS No. 19891-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,6R,10S,11R,14R,15R)-13,14-diacetyloxy-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O9/c1-12-8-19-24(31,21(12)30)10-17(11-33-14(3)27)9-18-20-23(6,7)26(20,35-16(5)29)22(34-15(4)28)13(2)25(18,19)32/h8-9,13,18-20,22,31-32H,10-11H2,1-7H3/t13-,18+,19-,20-,22-,24-,25-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASMKIAVFGUYEG-SNMHUSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941756
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19891-05-5
Record name Phorbol 12,13,20-triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019891055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phorbol 12,13,20-triacetate
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Synthetic Methodologies and Derivatization of Phorbol Triacetate

Strategies for the Total Synthesis of the Phorbol (B1677699) Core

The total synthesis of the phorbol core is a formidable task due to its intricate architecture and multiple stereogenic centers uq.edu.aumit.edu. Despite the difficulties, significant progress has been made, enabling access to phorbol analogs that may not be readily available through natural isolation and semisynthesis wikipedia.orguq.edu.au. Early total synthesis efforts were often lengthy, requiring numerous steps to construct the tigliane (B1223011) core uq.edu.au. For instance, one of the first total syntheses of racemic phorbol involved a sequence of 52 steps uq.edu.au. Subsequent strategies aimed to improve efficiency and stereocontrol. More recent advancements have dramatically reduced the number of steps required. A notable achievement is the enantioselective total synthesis of (+)-phorbol in 19 steps, which utilized a strategy involving a key intermediate previously used in ingenol (B1671944) synthesis acs.orgblogspot.com. This approach highlights the potential for convergent syntheses and the application of innovative cascade reactions to streamline the construction of the complex phorbol skeleton acs.orgblogspot.com.

The difficulty in constructing specific C-C bonds, particularly within the six-membered ring, and establishing absolute stereochemistry have been major hurdles in phorbol total synthesis uq.edu.au. Researchers have employed various ingenious strategies to address these challenges, often focusing on the initial construction of the ABC ring system before incorporating the cyclopropyl (B3062369) D-ring uq.edu.au.

Semisynthetic Pathways to Phorbol Triacetate

Semisynthesis from naturally abundant phorbol or related diterpenes is a common and often more practical route to obtain this compound and its derivatives chemicalbook.comacs.org. Phorbol, isolated from sources like croton oil, serves as a primary starting material wikipedia.orgchemicalbook.com.

Acetylation of Phorbol

This compound is formally the triacetylated derivative of phorbol, with acetylation typically occurring at the hydroxyl groups. While the specific positions of acetylation in "this compound" can vary depending on the context (e.g., 12,13,20-triacetate), the general strategy involves treating phorbol with an acetylating agent. Phorbol possesses hydroxyl groups at positions 4, 9, 12, 13, and 20, as well as a ketone at position 3 wikipedia.orgnih.gov. Selective acetylation can lead to various phorbol esters. Phorbol 12,13,20-triacetate is a known compound sigmaaldrich.comscbt.com. Semisynthetic routes often involve protecting specific hydroxyl groups before selective esterification or deprotection steps to control the positions of acetylation cjnmcpu.com. For example, protection of the C20-OH group of phorbol has been described as an initial step in the synthesis of phorbol diester derivatives cjnmcpu.com. Subsequent acetylation and deprotection steps can then be employed to yield the desired triacetate.

Synthesis from Isomeric Phorbol Scaffolds (e.g., 4α-Phorbol)

Isomeric phorbol scaffolds, such as 4α-phorbol, can also serve as starting materials for the synthesis of this compound or its isomers. 4α-Phorbol is an isomer of phorbol with a different configuration at the C-4 position nih.govctdbase.org. While phorbol has a hydroxyl group at the C-4 position with a β configuration, 4α-phorbol has an α configuration at this position nih.gov. Semisynthetic routes from 4α-phorbol can involve similar acetylation strategies as those used for phorbol, potentially leading to 4α-phorbol triacetate isomers. For instance, 4α-phorbol-12,13,20-triacetate is a known compound and has been used in the preparation of lumithis compound google.comshd-pub.org.rsshd-pub.org.rs. The synthesis of 4α-phorbol esters has been reported, mirroring approaches used for phorbol derivatives cjnmcpu.com.

Preparation of Lumithis compound via Photo-induced Rearrangement

Lumithis compound is a cage-like derivative of 4α-phorbol, characterized by a unique structure resulting from an intramolecular cycloaddition shd-pub.org.rsshd-pub.org.rs. This rearrangement is typically induced by ultraviolet (UV) irradiation of 4α-phorbol-12,13,20-triacetate google.comshd-pub.org.rsshd-pub.org.rs. The photo-induced [2+2] cycloaddition occurs between the double bonds at positions C1(2) and C6(7) of the 4α-phorbol scaffold, leading to the formation of the lumiphorbol cage structure shd-pub.org.rsshd-pub.org.rs. This transformation was first described by E. Hecker and colleagues in 1968 shd-pub.org.rsshd-pub.org.rs.

Reaction: Photo-induced rearrangement of 4α-phorbol-12,13,20-triacetate to Lumithis compound. Conditions: UV irradiation (e.g., 254 nm). google.comshd-pub.org.rsshd-pub.org.rs

This method provides a specific route to access the unique structural class of lumiphorbols from a this compound precursor.

Development of this compound Derivatives for Academic Inquiry

This compound and its derivatives are valuable tools in academic research, particularly for investigating protein kinase C (PKC) signaling pathways and exploring potential therapeutic agents wikipedia.orguq.edu.auchemicalbook.commit.edu. The ability to synthesize various this compound derivatives allows researchers to conduct structure-activity relationship studies to understand how modifications to the phorbol core and the nature and position of ester substituents influence biological activity cjnmcpu.comgoogle.comresearchgate.net.

Researchers have synthesized a wide array of phorbol ester derivatives, including mono-, di-, and triesters, as well as derivatives with modifications to the phorbol core itself, such as 4α-phorbol esters and 4α-4-deoxyphorbol esters cjnmcpu.com. These syntheses often involve selective esterification of hydroxyl groups using various carboxylic acids, including saturated and unsaturated fatty acids, and aromatic carboxylic acids cjnmcpu.comgoogle.com. Protection and deprotection strategies are crucial for achieving regioselectivity in the esterification reactions cjnmcpu.com.

The development of these derivatives is driven by the need to explore the diverse biological effects associated with the phorbol scaffold and to identify compounds with specific activities or improved properties for research purposes wikipedia.orguq.edu.auresearchgate.net. For example, studies have investigated phorbol derivatives for their anti-HIV activity and their effects on PKC activation google.comresearchgate.net.

Research findings often detail the synthetic routes and the resulting compounds, providing data on their chemical properties and sometimes their activity in specific in vitro assays.

Example Data (Illustrative, based on search findings):

Starting MaterialReagents/ConditionsProduct(s)Notes
PhorbolAcetylating agent (e.g., Ac₂O/pyridine)Phorbol acetates (various)Regioselectivity can be a challenge.
PhorbolPh₃CCl, pyridine; RCOOH, DMAP, EDCI, DCM; 3% HClO₄/MeOHPhorbol diester derivatives (e.g., 12,13-diesters)Protection/deprotection strategy for selective esterification. cjnmcpu.com
4α-Phorbol-12,13,20-triacetateUV irradiation (254 nm)Lumiphorbol-12,13,20-triacetatePhoto-induced intramolecular cycloaddition. google.comshd-pub.org.rsshd-pub.org.rs

This table illustrates typical synthetic transformations discussed in the context of phorbol derivatization for academic study.

Structure Activity Relationship Sar Studies Involving Phorbol Triacetate

Analysis of Esterification Positions and Their Influence on Biological Activities

The phorbol (B1677699) skeleton has several hydroxyl groups that can be esterified, notably at positions C-12, C-13, and C-20. Phorbol triacetate is esterified at three of these positions. The position and nature of esterification significantly influence the biological activity of phorbol derivatives.

Studies on phorbol esters have highlighted the critical role played by the C-20 hydroxyl group and the esterification of the C-12 and C-13 hydroxyl groups for activities such as cancer promotion and irritancy. acs.org Potency is often observed to peak when a long-chain acyl group is present at the secondary C-12 hydroxyl and a short-chain acyl group at the tertiary C-13 hydroxyl. acs.org

While this compound has acetate (B1210297) groups at three positions, the specific positions of the acetate groups in this compound are typically at C-12, C-13, and C-20. The reactivity of hydroxyl groups in phorbol towards esterification generally follows the order C-20 > C-13 > C-12 due to steric effects. acs.org

Comparative studies, such as those examining binding to protein kinase C (PKC), have included phorbol 12,13,20-triacetate (PTA). In one study, phorbol 12,13-dibutyrate showed a dissociation constant (Kd) of 25 nM for binding to particulate preparations from chicken embryo fibroblasts. pnas.org Phorbol 12,13,20-triacetate inhibited this binding with a Ki of 39 µM. pnas.org This suggests that the presence of the acetate group at C-20, in addition to those at C-12 and C-13, or the nature of the acyl chains (acetate vs. butyrate), influences binding affinity.

Comparative Evaluation of this compound's Structural Features with Potent Phorbol Esters

Potent phorbol esters, such as 12-O-tetradecanoylphorbol 13-acetate (TPA), typically feature a long lipophilic chain at C-12 and a shorter chain at C-13. acs.org TPA, for instance, was found to be a potent inhibitor of Chikungunya virus (CHIKV) replication with an EC50 of 2.9 nM. mdpi.com this compound, with its three acetate groups (short acyl chains), generally exhibits different biological activity profiles compared to these highly potent, often tumor-promoting, phorbol diesters.

The presence of two acyloxy moieties on the tigliane (B1223011) skeleton has been linked to higher levels of activity in inducing TGFα release and promoting neural progenitor cell proliferation. acs.org Activity decreased when a free hydroxyl group was present at C-12. acs.org This suggests that the esterification at C-12 and C-13 is crucial for certain activities. This compound, being tri-esterified, fits the description of having multiple acyloxy moieties, but the nature of the acyl group (acetate) is short compared to the myristate or decanoate (B1226879) chains found in highly potent analogs like TPA or phorbol-12,13-didecanoate. mdpi.com

A comparison of binding affinities to PKC showed that phorbol 12,13-diacetate had a Ki of 1.7 µM, while phorbol 12,13,20-triacetate had a Ki of 39 µM. pnas.org This indicates that adding an acetate group at C-20 to a phorbol 12,13-diacetate structure significantly reduces its binding affinity to PKC in this specific assay. This contrasts with the general observation that esterification at C-12 and C-13 is important for potency, suggesting a complex interplay between the positions and the nature of the esterifying groups.

Investigations into the Significance of the this compound Acetate Groups for Receptor Interaction

The acetate groups in this compound interact with the binding site of its target receptors, primarily protein kinase C (PKC). The C1 domain of PKC is a known binding site for phorbol esters and diacylglycerols. helsinki.fi The interaction involves hydrogen bonds between the oxygenated functions of the phorbol ester and residues in the C1 domain. helsinki.fi

While specific detailed studies focusing solely on the acetate groups of this compound are limited in the provided results, general principles from phorbol ester-PKC interactions can be applied. For instance, the crystal structure of the PKCδ C1B/phorbol 13-acetate complex shows that the phorbol ester binds inside a groove, forming hydrogen bonds involving hydroxyl and carbonyl groups. helsinki.fi In this compound, the acetate groups contribute carbonyl oxygens and ester linkages that can participate in such interactions.

The reduced binding affinity of phorbol 12,13,20-triacetate compared to phorbol 12,13-diacetate suggests that the acetate group at C-20 may introduce steric hindrance or alter the molecule's conformation in a way that disfavors optimal binding to PKC. pnas.org Alternatively, the polarity and hydrogen bonding potential of the C-20 acetate group might be less favorable for interaction compared to a free hydroxyl or other substituents in potent analogs.

Molecular Mechanisms and Cellular Signaling Pathways: Phorbol Triacetate As a Probe

Phorbol Triacetate in Cellular Differentiation and Phenotypic Modulation Research

Utilization of Phorbol (B1677699) Triacetate as an Inactive Control in Cell Differentiation Models

In some research contexts, certain phorbol derivatives with modifications to the phorbol structure or different esterification patterns exhibit significantly reduced or absent biological activity compared to potent activators like TPA. These less active or inactive analogues can serve as valuable control compounds in experiments investigating the mechanisms of phorbol ester-induced cellular responses, including differentiation. For example, studies have used inactive phorbol ester analogues to demonstrate that the observed effects of active phorbol esters on gene expression and morphology during differentiation are dependent on the specific structural features that confer biological activity, likely through PKC activation semanticscholar.orgnih.gov. While the provided search results primarily discuss TPA and other phorbol esters as active compounds, the principle of using structurally related but biologically less active compounds as controls is a standard practice in pharmacological research to establish specificity.

Comparative Studies on Monocyte-to-Macrophage Differentiation with Phorbol Triacetate

Phorbol esters, particularly TPA (Phorbol 12-myristate 13-acetate), are widely used to induce the differentiation of monocytic cell lines, such as THP-1 and HL-60, into macrophage-like cells frontiersin.organkaratipfakultesimecmuasi.netresearchgate.netjst.go.jpnih.govgoogle.com. This differentiation process involves significant morphological and functional changes, including increased adherence, cessation of proliferation, and the expression of macrophage-specific surface markers like CD11b and CD14 researchgate.netjst.go.jpnih.gov.

Comparative studies often involve examining the effects of different phorbol esters or varying concentrations and treatment durations of a single phorbol ester to understand the nuances of the differentiation process frontiersin.organkaratipfakultesimecmuasi.netjst.go.jp. While the searches did not yield specific comparative studies using this compound head-to-head with other phorbol esters for monocyte-to-macrophage differentiation, research on other phorbol esters like TPA highlights the key markers and changes observed during this process. For instance, the differentiation of THP-1 cells induced by PMA (TPA) leads to changes in protein expression and cellular signaling processes, affecting immune responses frontiersin.org. Different concentrations of PMA have been shown to induce varying degrees of differentiation and affect cell viability in THP-1 cells ankaratipfakultesimecmuasi.netjst.go.jp.

A table summarizing typical observations during phorbol ester-induced monocyte-to-macrophage differentiation (based on studies with TPA):

CharacteristicUndifferentiated MonocyteDifferentiated Macrophage-like Cell (Phorbol Ester-treated)
Adherence to SubstrateLowHigh
ProliferationHighLow/Arrested
MorphologySuspended, RoundAdherent, Spreading, Irregular Shape
CD11b ExpressionLowHigh
CD14 ExpressionLowHigh
Phagocytic ActivityLowHigh

These characteristics are commonly assessed in studies involving phorbol ester-induced monocyte-to-macrophage differentiation.

Assessment of this compound's Influence on Hematopoietic Cell Lineage Development

Phorbol esters have been shown to influence the development and differentiation of hematopoietic stem cells and various hematopoietic cell lines nih.govnih.govnih.govnih.govstemcell.com. For example, TPA has been reported to induce megakaryoblastic differentiation in the human hematopoietic stem cell line K-562 nih.gov. Phorbol esters can also support the proliferation of certain hematopoietic cell lines by upregulating gene expression, such as c-jun nih.gov. Studies on CD34+ normal bone marrow progenitor cells and leukemia cell lines have investigated the modulation of proto-oncogene products like c-kit by phorbol esters oup.com.

While direct studies on this compound's specific influence on hematopoietic cell lineage development were not prominently found in the search results, the broader context of phorbol ester research indicates their capacity to impact the fate and development of these cell types. The effects observed with other phorbol esters, such as the induction of differentiation or modulation of proliferation in hematopoietic cell lines, suggest that this compound, depending on its specific activity profile, could potentially exert similar or distinct effects.

This compound's Contribution to Understanding Cell Cycle Arrest Mechanisms

Phorbol esters, particularly potent PKC activators like TPA, are known to induce cell cycle arrest in various cell types, contributing to the understanding of the mechanisms regulating cell proliferation researchgate.netphysiology.orgtandfonline.comnih.govaacrjournals.orgresearchgate.net. This cell cycle arrest is often associated with the induction of differentiation researchgate.netresearchgate.net. Phorbol ester-induced cell cycle arrest can occur at different phases, such as G1 or G2/M, depending on the cell type and experimental conditions physiology.orgtandfonline.comnih.govaacrjournals.orgnih.gov.

Research has shown that phorbol ester-induced cell cycle arrest can be mediated through the activation of specific PKC isoforms and downstream signaling pathways that affect cell cycle regulatory proteins physiology.orgtandfonline.comnih.govnih.gov. For instance, TPA has been shown to cause G2 arrest in vascular endothelial cells by suppressing the activation of cdc2 kinase and reducing the levels of cyclin B and cdc25B physiology.org. In lung cancer cells, PMA (TPA) induced G1 arrest mediated by PKCdelta-dependent induction of p21 tandfonline.comnih.gov. Studies in CHO cells overexpressing PKC-delta subspecies showed G2/M phase accumulation in response to TPA nih.gov. Phorbol esters can exert antagonistic effects on the cell cycle transition depending on the timing of exposure aacrjournals.org.

While the search results did not provide specific details on this compound's direct contribution to understanding cell cycle arrest mechanisms, the extensive research on other phorbol esters highlights the critical role of PKC activation in modulating the cell cycle. If this compound exhibits PKC activating properties, it would likely influence cell cycle progression through similar pathways, and studies using it could further elucidate the specific roles of different phorbol esters or PKC isoforms in cell cycle regulation.

Advanced Analytical Techniques for Phorbol Triacetate Characterization in Research

Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental for the structural confirmation and identification of phorbol (B1677699) triacetate. NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, respectively, allowing for the elucidation of its complex tigliane (B1223011) structure and the position of the acetate (B1210297) groups. Comparisons of ¹H-NMR spectra to that of phorbol triacetate have been used for assessing the usefulness of NMR for phorbol analogue structure elucidation oup.com. Dynamic Nuclear Polarization (DNP) NMR has been employed to characterize phorbol esters in a native cellular context, revealing their topological heterogeneity within cells nih.govacs.orgresearchgate.netacs.org. This technique, with its enhanced sensitivity, allows for the detection of phorbol esters within cells and can identify their localization, such as in cellular membranes nih.govacs.org.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, which is essential for confirming its identity and purity. Gas chromatography-mass spectrometry (GC-MS) has been used to identify this compound in plant extracts by comparing mass spectra with library data researchgate.net. Liquid chromatography-mass spectrometry (LC-MS), particularly tandem MS (MS/MS), is also a powerful tool for the characterization and quantification of phorbol esters, including this compound, in complex matrices spectroscopyonline.comnih.govthaiscience.info. Electrospray ionization mass spectrometry (ESI-MS) in negative ion monitoring mode has been optimized for detecting phorbol esters as adduct ions, such as with acetate or trifluoroacetate, which aids in confirming their molecular weight spectroscopyonline.com. Accurate mass measurement with Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) further confirms the formation of pseudomolecular ions and provides high mass accuracy for structural confirmation spectroscopyonline.com.

Chromatographic Separation Techniques for this compound Analysis (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound from complex mixtures, such as biological extracts. High-Performance Liquid Chromatography (HPLC) is widely used for the qualitative and quantitative analysis of phorbol esters. tandfonline.comnih.govmdpi.comresearchgate.netresearchgate.net. Reversed-phase HPLC is a common method, often utilizing C18 columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol (B129727) spectroscopyonline.comtandfonline.commdpi.comresearchgate.net. UV detection at wavelengths around 280 nm is typically employed for detecting phorbol esters due to their UV absorption properties tandfonline.commdpi.comresearchgate.net. HPLC methods have been developed and validated for the quantification of phorbol esters in various matrices, including plant seed oil and cake tandfonline.commdpi.comresearchgate.net. The identity of HPLC peaks can be confirmed by comparing retention times and UV absorption spectra with those of authentic standards mdpi.com. HPLC coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS) provides even greater specificity and sensitivity for the identification and quantification of phorbol esters in complex samples thaiscience.inforesearchgate.net.

Radioligand Binding Assays for Receptor Affinity Determination Using this compound

Radioligand binding assays are a key technique for studying the interaction of this compound with its target receptors, particularly protein kinase C (PKC). These assays involve using a radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), which binds to phorbol ester receptors nih.govnih.gov. This compound can compete with the radiolabeled ligand for binding sites, and the extent of inhibition provides a measure of its binding affinity (Ki or IC₅₀ value) for the receptor nih.govnih.govcreative-bioarray.comrevvity.comresearchgate.net. These assays can determine receptor density (Bmax) and ligand dissociation constants (Kd) creative-bioarray.comrevvity.comresearchgate.net. Studies using radioligand binding assays have shown that phorbol esters bind to specific high-affinity receptors nih.govaacrjournals.org. For example, phorbol 12-myristate 13-acetate (PMA), a related phorbol ester, exhibits high affinity for PKC sigmaaldrich.comtocris.com. Radioligand binding assays are considered a gold standard for measuring ligand affinity to target receptors and are widely used in drug discovery creative-bioarray.comrevvity.com.

Bioanalytical Approaches for In Vitro Functional Assessment

Bioanalytical approaches are employed to assess the functional activity of this compound in vitro, often by evaluating its effects on cellular processes mediated by its target proteins, such as PKC. These approaches can include cell-based assays that measure downstream effects of PKC activation. For instance, phorbol esters are known to activate NF-κB, and cell-based assays can quantify this activation in a dose-dependent manner invivogen.com. Phorbol 12-myristate 13-acetate (PMA) is a potent activator of PKC in vitro and is used in various functional assays sigmaaldrich.comtocris.commpbio.com. In vitro assays have been developed to quantify the biological activity of phorbol esters by measuring cellular responses, such as the transcriptional response of cells (e.g., upregulation of COX-2 expression) following exposure nih.gov. These assays can provide a quantitative measure of the inflammatory potential of phorbol esters nih.gov. Other in vitro functional assessments can include studies on cell proliferation, differentiation, and apoptosis, as phorbol esters have been shown to influence these processes nih.govmpbio.com. Bioanalytical method validation is crucial for ensuring the reliability of data obtained from these in vitro studies bioanalysis-zone.comeuropa.eu.

Prospective Research Directions and Rational Design of Phorbol Triacetate Analogs

Exploration of Phorbol (B1677699) Triacetate as a Scaffold for Rational Drug Design

The phorbol scaffold, with its complex polycyclic structure, presents a unique template for the design of novel therapeutic agents. google.comacs.org The ability of phorbol esters to interact with and modulate the activity of PKC and other targets makes them attractive starting points for developing compounds with more selective or desired biological effects. google.comstemcell.comnih.gov Rational drug design approaches leverage the known interactions of phorbol esters, such as their binding to the C1 domain of PKC, to design analogs with modified properties. stemcell.comnih.gov

Studies on phorbol esters, including computational modeling, have aimed to define the essential structural features, or pharmacophore, required for activity. nih.govresearchgate.net For the phorbol scaffold, critical elements have been identified, including the C4, C9, and C20 oxygens, along with a hydrophobic region typically occupied by a long-chain acyl group at the C12 or C13 positions. nih.gov Phorbol triacetate, with acetate (B1210297) groups at the C12, C13, and C20 positions, possesses some of these key features. google.com Research can explore modifying these acetate groups or other positions on the phorbol core to create derivatives with altered binding affinities and target specificities. google.comnih.gov

The goal of using this compound as a scaffold is to design simpler analogs that retain beneficial biological activities while potentially mitigating undesirable effects associated with some phorbol esters, such as tumor promotion. acs.orgresearchgate.net This involves understanding the structure-activity relationships (SAR) of phorbol derivatives and using this knowledge to guide the synthesis of new compounds with improved therapeutic profiles. nih.govresearchgate.netnih.gov

Elucidation of Further Downstream Effects and Uncharacterized Biological Targets

While PKC is a primary target for many phorbol esters, including PMA, it is recognized that phorbol esters can also interact with other proteins, such as chimaerins, the Ras activator RasGRP, and the vesicle-priming protein Munc-13. google.comnih.gov Further research is needed to fully elucidate the downstream effects mediated by this compound and to identify any uncharacterized biological targets it may interact with.

Investigating the specific signaling pathways modulated by this compound beyond the canonical PKC pathways is crucial. This could involve detailed studies of its effects on various cellular processes and the identification of interacting proteins using techniques such as pull-down assays and mass spectrometry. Understanding these interactions can reveal novel therapeutic avenues or provide insights into the complex biological roles of phorbol esters. The study of phorbol esters' effects on processes like neutrophil extracellular trap (NET) formation also highlights the complexity of their downstream effects and the involvement of various signaling pathways like MAPK. mdpi.com

Development of Advanced Synthetic Routes for this compound Derivatives

The synthesis of this compound derivatives can be challenging due to the complex structure of the phorbol core and the need for regioselective modifications. Developing advanced synthetic routes is essential to efficiently access a diverse library of this compound analogs for biological evaluation.

Traditional methods for modifying phorbol esters often involve esterification of the hydroxyl groups at various positions, such as C12, C13, and C20. google.comacs.org However, achieving selective acylation at specific positions can require careful control of reaction conditions, including temperature and reaction time. acs.org Future research directions in synthesis could focus on developing more efficient and selective catalytic methods, exploring novel protecting group strategies, or utilizing biocatalysis to achieve targeted modifications of the phorbol scaffold. researchgate.net The synthesis of phorbol derivatives with modifications at positions other than the hydroxyl groups, or the creation of simplified analogs that retain key pharmacophore features, also represents an important area of research. acs.orgnih.gov

Computational Modeling for Predicting this compound's Interactions and Conformational Dynamics

Computational modeling plays a vital role in understanding the behavior of this compound and predicting its interactions with biological targets. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights. nih.govmdpi.comcore.ac.ukslideshare.net

Molecular docking can be used to predict the binding modes and affinities of this compound and its analogs to known or putative targets like PKC isoforms. researchgate.netacs.org Molecular dynamics simulations can provide information about the conformational flexibility of this compound in different environments and how its conformation changes upon binding to a target protein. nih.govmdpi.comcore.ac.uk This is particularly important for understanding the dynamic nature of ligand-receptor interactions. core.ac.uk

QSAR modeling can correlate structural features of this compound derivatives with their biological activities, helping to identify key descriptors that influence potency or selectivity. core.ac.ukslideshare.net This information can then be used to rationally design new analogs with improved properties. nih.govcore.ac.uk Computational approaches can also be used to study the conformational analysis of phorbol esters in lipid monolayers, which can provide insights into their interactions at the membrane level. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.